

# Aleniglipron Phase 2 Clinical Trials: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Aleniglipron |           |
| Cat. No.:            | B15570336    | Get Quote |

As of December 2025, the full clinical outcomes and quantitative data from the Phase 2 trials of aleniglipron (GSBR-1290) are not yet publicly available. Structure Therapeutics is expected to release topline 36-week data from the pivotal ACCESS and ACCESS II Phase 2b studies by the end of 2025[1][2]. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the available information on aleniglipron's Phase 2 clinical trial design, its mechanism of action, and a comparison with a key competitor, orforglipron, based on its publicly available data.

## Competitive Landscape: Oral GLP-1 Receptor Agonists

The therapeutic landscape for obesity and type 2 diabetes is highly competitive, with several oral GLP-1 receptor agonists in development. **Aleniglipron** is positioned as a "fast-follower" to Eli Lilly's orforglipron, which has already demonstrated significant weight loss in its clinical trials[3][4]. The success of **aleniglipron** will likely depend on its ability to demonstrate comparable or superior efficacy, with a favorable safety and tolerability profile[5]. Key competitors in the oral GLP-1 agonist space include Eli Lilly (orforglipron) and Novo Nordisk, with other companies like AstraZeneca, Terns Pharmaceuticals, and Regor Therapeutics also developing similar small molecule approaches[6][7].

## Comparison of Phase 2b Clinical Trial Designs: Aleniglipron vs. Orforglipron



While awaiting **aleniglipron**'s results, a comparison of its Phase 2b trial design with that of its key competitor, orforglipron, offers valuable insights into the ongoing research and potential differentiators.

| Feature                | Aleniglipron (ACCESS & ACCESS II Studies)                                                        | Orforglipron (Phase 2)                                               |
|------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Trial Name(s)          | ACCESS, ACCESS II[2]                                                                             | Not specified in provided results                                    |
| Phase                  | 2b[2]                                                                                            | 2                                                                    |
| Patient Population     | Adults with obesity or overweight with at least one weight-related comorbidity[1] [2]            | Adults with obesity[2]                                               |
| Number of Participants | ACCESS: ~220, ACCESS II:<br>~80[2]                                                               | Not specified in provided results                                    |
| Dosages                | ACCESS: 45 mg, 90 mg, 120 mg; ACCESS II: 180 mg, 240 mg[2][7]                                    | Various doses evaluated                                              |
| Dosing Regimen         | Once-daily, with a 4-week "low and slow" titration schedule[8]                                   | Once-daily                                                           |
| Primary Endpoint       | Percent change in body weight from baseline to week 36[2]                                        | Percent change in body weight from baseline to week 36[2]            |
| Key Efficacy Benchmark | Expected to be >10% placebo-<br>adjusted weight loss for "best-<br>in-class" consideration[2][5] | Demonstrated ~11% placebo-<br>adjusted weight loss at 36<br>weeks[2] |
| Status                 | Topline 36-week data expected by year-end 2025[1]                                                | Phase 3 development advanced[9][10]                                  |

## Experimental Protocols: Aleniglipron Phase 2b Studies



The ACCESS and ACCESS II studies are randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy, safety, and tolerability of **aleniglipron**.

- Study Design: Participants are randomized to receive either **aleniglipron** at varying doses or a placebo once daily for 36 weeks[2]. The studies employ a "start low and go slow" titration approach over four weeks to potentially improve tolerability[3][8].
- Inclusion Criteria: The trials enrolled adults with obesity or those who are overweight and have at least one comorbidity related to their weight[1][2].
- Primary Outcome Measure: The primary endpoint for these studies is the percentage change in body weight from the start of the trial to week 36[2].
- Extension Studies: An open-label extension for the ACCESS study and a 44-week extension for the ACCESS II study are in place to gather longer-term safety, tolerability, and efficacy data[1].

In addition to the primary obesity trials, Structure Therapeutics is conducting further Phase 2 studies to explore other aspects of **aleniglipron**'s effects:

- Body Composition Study: A 40-week, randomized, placebo-controlled study is assessing the effect of **aleniglipron** on body fat loss, as measured by DEXA scans[1][11][12].
- Type 2 Diabetes Mellitus (T2DM) Study: A 38-week, placebo-controlled study is evaluating aleniglipron in patients with obesity or overweight who also have T2DM[1].
- Maintenance Switching Study: This 12-week study is evaluating the transition to once-daily oral aleniglipron for weight loss maintenance in patients previously treated with an approved injectable GLP-1 receptor agonist[1].

### Mechanism of Action: A Biased Agonist Approach

**Aleniglipron** is an orally bioavailable, nonpeptidic, small-molecule GLP-1 receptor agonist[9]. It functions as a Gs-biased agonist, binding to a deep orthosteric cavity within the transmembrane domain of the GLP-1 receptor[9][13]. This selective activation of the Gs protein signaling pathway leads to the downstream effects of GLP-1, such as enhanced glucosestimulated insulin secretion and appetite suppression, while minimizing the recruitment of  $\beta$ -



arrestin[9][14]. This biased agonism is hypothesized to reduce the adverse effects commonly associated with GLP-1 receptor activation and may contribute to a better tolerability profile[9] [10].



Click to download full resolution via product page

Caption: Signaling pathway of Aleniglipron as a Gs-biased GLP-1R agonist.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure Therapeutics Reports Third Quarter 2025 Financial Results and Recent Highlights - BioSpace [biospace.com]
- 2. edgen.tech [edgen.tech]
- 3. seekingalpha.com [seekingalpha.com]
- 4. drughunter.com [drughunter.com]
- 5. investing.com [investing.com]
- 6. Structure Therapeutics: The Dark Horse In The Oral Obesity GLP-1 Arena (NASDAQ:GPCR) | Seeking Alpha [seekingalpha.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. simplywall.st [simplywall.st]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Aleniglipron Phase 2 Body Composition Study | Clinical Research Trial Listing [centerwatch.com]
- 13. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 14. Aleniglipron (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Aleniglipron Phase 2 Clinical Trials: A Comparative Outlook]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570336#aleniglipron-phase-2-clinical-trial-outcomes-and-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com